3-Bromo-6-methoxy-2-methylaniline

概要

説明

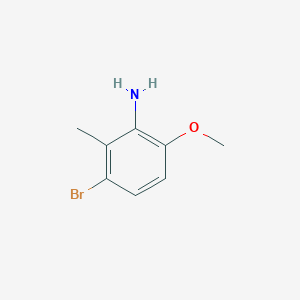

3-Bromo-6-methoxy-2-methylaniline: is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position on the aniline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2-methylaniline typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality.

化学反応の分析

Types of Reactions: 3-Bromo-6-methoxy-2-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Amines or other reduced derivatives.

科学的研究の応用

Organic Synthesis

One of the primary applications of 3-bromo-6-methoxy-2-methylaniline is as an intermediate in the synthesis of more complex organic compounds. It participates in various coupling reactions, which are essential for creating new molecular architectures.

Key Reactions

- Coupling Reactions : The compound can be utilized in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are vital in materials science and drug development.

- Nucleophilic Substitution : The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions that lead to the formation of various derivatives.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for pharmaceutical applications. Compounds with similar structures have shown promising biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, highlighting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Agents : Some studies have explored its derivatives as potential anti-inflammatory agents, demonstrating efficacy in preclinical models.

Material Science

In material science, this compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Properties for OLEDs

- The compound's ability to form stable films and its suitable energy levels make it an excellent candidate for use in OLED applications.

Recent studies have also begun to explore the environmental implications of this compound. Its degradation products and their impact on ecosystems are areas of ongoing research.

Environmental Impact Studies

Research has focused on understanding how this compound behaves in different environmental conditions, assessing its persistence and potential toxicity to aquatic life.

作用機序

The mechanism of action of 3-Bromo-6-methoxy-2-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

類似化合物との比較

3-Bromo-2-methylaniline: Lacks the methoxy group at the sixth position.

6-Methoxy-2-methylaniline: Lacks the bromine atom at the third position.

3-Bromo-4-methoxyaniline: Has the methoxy group at the fourth position instead of the sixth.

Uniqueness: 3-Bromo-6-methoxy-2-methylaniline is unique due to the specific arrangement of its substituents. The combination of the bromine atom, methoxy group, and methyl group on the aniline ring imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

生物活性

3-Bromo-6-methoxy-2-methylaniline is an organic compound characterized by its unique arrangement of substituents, which significantly influences its biological activity. This article delves into the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNO2. The structure features a bromine atom at the meta position (3-position), a methoxy group at the para position (6-position), and a methyl group attached to the aniline structure. This arrangement enhances both reactivity and biological potential, making it a compound of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 232.09 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of aniline have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that related compounds could suppress tumor growth in mice models, suggesting a promising avenue for cancer treatment .

Case Study:

In a recent investigation, the compound was tested against MCF-7 breast cancer cells, revealing an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity .

Antimicrobial Activity

The compound also displays antimicrobial properties, which are crucial for developing new antibiotics. It has been noted that similar aniline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds structurally akin to this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-Bromo-3-methoxy-2-methylaniline | 40 | Staphylococcus aureus |

| 4-Bromoaniline | 200 | Escherichia coli |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: It has been suggested that similar compounds inhibit key enzymes involved in cellular proliferation and survival.

- Antimicrobial Mechanisms: The inhibition of bacterial cell wall synthesis or disruption of membrane integrity may contribute to its antimicrobial effects.

Research Findings

A comprehensive review highlighted various synthesis methods for producing this compound and its derivatives, emphasizing their potential therapeutic applications across different fields such as oncology and microbiology .

Future Directions

Further studies are required to explore the full spectrum of biological activities and mechanisms associated with this compound. Investigating structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity.

特性

IUPAC Name |

3-bromo-6-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJPTJUGEUOQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517784 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786596-55-2 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。